6-Chloro-ddP

Description

6-Chloro-ddP (6-Chloropyridine-3,4-diamine Hydrochloride) is a halogenated pyridine derivative with a molecular formula of C₅H₆ClN₃·HCl. It is primarily utilized as an intermediate in pharmaceutical synthesis and agrochemical research due to its reactive amine and chloro substituents, which enable diverse functionalization pathways . The compound’s structure features a pyridine ring substituted with chlorine at the 6-position and amino groups at the 3- and 4-positions, contributing to its nucleophilic and electrophilic reactivity .

Properties

CAS No. |

120503-34-6 |

|---|---|

Molecular Formula |

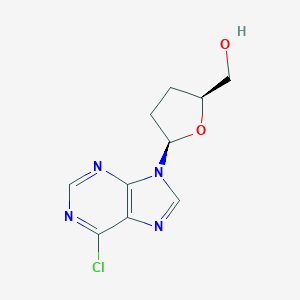

C10H11ClN4O2 |

Molecular Weight |

254.67 g/mol |

IUPAC Name |

[(2S,5R)-5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |

InChI Key |

HYFBPEGMDSQUBT-NKWVEPMBSA-N |

SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |

Other CAS No. |

120503-34-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine typically involves the following steps:

Starting Materials: The synthesis begins with a purine base, such as 6-chloropurine.

Glycosylation: The purine base is glycosylated with a protected sugar derivative, such as 2,3-dideoxy-beta-D-glyceropentofuranose, under acidic or basic conditions.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated reactors. The process includes:

Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized for maximum yield and purity.

Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the purine ring or the sugar moiety.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.

Scientific Research Applications

6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine has several scientific research applications, including:

Antiviral Research: Nucleoside analogs are often studied for their potential to inhibit viral replication by incorporating into viral DNA or RNA.

Cancer Research: These compounds can be used to study their effects on cancer cell proliferation and apoptosis.

Biochemical Studies: Researchers use nucleoside analogs to investigate the mechanisms of nucleic acid synthesis and repair.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine involves its incorporation into nucleic acids. Once incorporated, it can:

Inhibit Polymerases: The compound can inhibit DNA or RNA polymerases, preventing the elongation of nucleic acid chains.

Induce Chain Termination: The lack of a 3’-hydroxyl group in the sugar moiety can lead to chain termination during nucleic acid synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Chloro-ddP with structurally and functionally related compounds:

Key Findings:

Reactivity: this compound’s amino groups enable nucleophilic substitution, distinguishing it from 2,6-dichloro-indophenol, which acts as an electron acceptor in redox reactions . Unlike 6-methoxy DiPT HCl, this compound lacks methoxy groups, reducing its lipophilicity and limiting direct CNS applications .

Industrial Relevance: this compound is prioritized in synthetic chemistry for its scalability (e.g., kilogram-scale production noted in supplier databases) , whereas hexaaquanickel(II) chloride is niche in academic metal-ligand studies .

Safety Profiles: this compound’s hazard classification remains unspecified in public databases, unlike 2,6-dichloro-indophenol, which is labeled as an irritant under CLP regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.